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Compound of Interest

Compound Name: 1,3-Dimethyluracil

Cat. No.: B184088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,3-
Dimethyluracil, a pyrimidine derivative of significant interest in various chemical and

pharmaceutical research domains. This document outlines the precise crystallographic

parameters, details the experimental protocols for its structural determination, and presents a

logical workflow for such an analysis.

Core Crystallographic Data
The crystal structure of 1,3-Dimethyluracil has been meticulously determined through single-

crystal X-ray diffraction. The key quantitative data from this analysis are summarized in the

tables below, offering a clear and concise overview for comparative studies.

Crystal Data and Collection Parameters
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Parameter Value

Chemical Formula C₆H₈N₂O₂

Formula Weight 140.14 g/mol

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 4.199(2) Å

b 11.309(4) Å

c 14.187(4) Å

β 101.95(4)°

Volume 659.5 Å³

Z (Molecules per unit cell) 4

Data Collection

Radiation Cu Kα (λ = 1.5418 Å)

Number of Reflections Measured 1033

Refinement

Final R-factor 5.6%

Data sourced from Banerjee et al., Acta Crystallographica B33, 90-94, 1977.[1]

Experimental Protocols
The determination of the crystal structure of 1,3-Dimethyluracil involved a series of precise

experimental procedures, from crystal growth to data analysis. This section details the

methodologies employed in the key stages of the process.

Single Crystal Growth
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Single crystals of 1,3-Dimethyluracil suitable for X-ray diffraction analysis were grown from a

saturated solution. While the specific solvent system used in the original study is not detailed in

the primary reference, a common method for growing crystals of small organic molecules is

slow evaporation from a suitable solvent.

General Procedure:

A supersaturated solution of 1,3-Dimethyluracil is prepared by dissolving the compound in a

suitable solvent at an elevated temperature.

The solution is filtered to remove any insoluble impurities.

The filtered solution is allowed to cool slowly to room temperature.

The container is then loosely covered to allow for the slow evaporation of the solvent.

Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray

diffraction are formed.

X-ray Diffraction Data Collection and Structure
Refinement
The crystallographic data were collected using a single-crystal X-ray diffractometer. The

following steps outline the general workflow for data collection and structure solution.

Methodology:

Crystal Mounting: A suitable single crystal of 1,3-Dimethyluracil was selected and mounted

on a goniometer head.

Data Collection: The crystal was subjected to a monochromatic X-ray beam (Cu Kα

radiation). The diffraction patterns were recorded as a series of frames while the crystal was

rotated.[2]

Data Processing: The raw diffraction data were processed to determine the unit cell

parameters and the intensities of the reflections.
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Structure Solution: The crystal structure was solved using direct methods.[1] This

computational technique uses statistical relationships between the reflection intensities to

determine the initial phases of the structure factors.

Structure Refinement: The initial structural model was refined using a least-squares method

to achieve the best possible fit between the observed and calculated structure factors. The

final R-factor of 5.6% indicates a good agreement between the experimental data and the

final structural model.[1]

Visualizing the Workflow
The logical flow of the experimental and computational steps involved in determining the crystal

structure of 1,3-Dimethyluracil is depicted in the following diagram.
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This comprehensive guide provides researchers and professionals with the essential details of

the crystal structure of 1,3-Dimethyluracil. The provided data and methodologies serve as a

valuable resource for further research and applications in fields such as medicinal chemistry,

materials science, and structural biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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